molecular formula C17H18Cl2N2O2 B8567086 Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate

Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate

Cat. No. B8567086
M. Wt: 353.2 g/mol
InChI Key: FQWCEXNLYIPQLG-UHFFFAOYSA-N
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Patent
US07638630B2

Procedure details

To methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate 7a (8.2 g) solubilized in CH3COOH in an ultrasonic bath is added PtO2 hydrate (typical Pt content 79-84%) (0.02 g). A H2 pressure of 15 psi is then applied at RT and consumed after 5 min. An other H2 pressure of 10 psis is then applied at RT and consumed after 5-10 min. A H2 pressure of 10 psis is again applied at RT and a stabilization is observed after 5 min. The catalyst is filtered over celite under nitrogen and washed with CH3COOH. The solvent is evaporated. AcOEt (200 ml) is added to the residue and this organic phase is washed three times with saturated NaHCO3 (200 ml), dried over MgSO4 and evaporated. The residue is purified by silica gel chromatography using CH2Cl2/CH3OH/NH4OH cc (99.75/0.25/0.025) as eluent.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
0.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:3]=1[CH2:4][NH:5][CH:6]([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8]>CC(O)=O>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH:6]([NH:5][CH2:4][C:3]2[C:21]([Cl:25])=[CH:22][CH:23]=[CH:24][C:2]=2[Cl:1])[C:7]([O:9][CH3:10])=[O:8])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC1=C(CNC(C(=O)OC)CC2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
PtO2 hydrate
Quantity
0.02 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then applied at RT
CUSTOM
Type
CUSTOM
Details
consumed after 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is then applied at RT
CUSTOM
Type
CUSTOM
Details
consumed after 5-10 min
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
is again applied at RT
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered over celite under nitrogen
WASH
Type
WASH
Details
washed with CH3COOH
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
AcOEt (200 ml) is added to the residue
WASH
Type
WASH
Details
this organic phase is washed three times with saturated NaHCO3 (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC1=CC=C(C=C1)CC(C(=O)OC)NCC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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